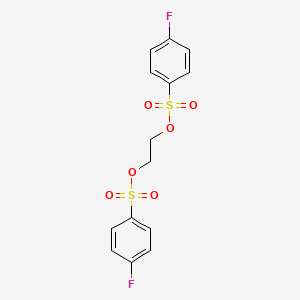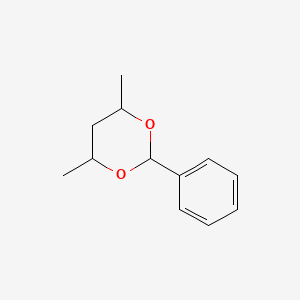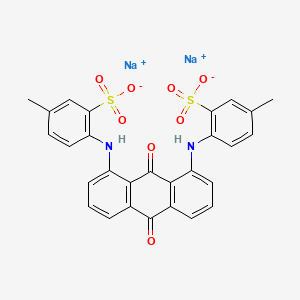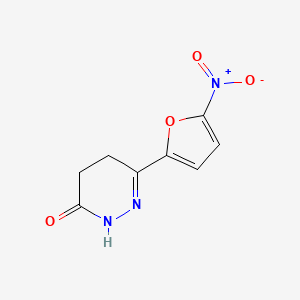
Germanium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium iron, also known as iron germanide (FeGe), is an intermetallic compound that combines the elements germanium and iron. This compound is notable for its unique magnetic properties and crystallizes in three polymorphs: monoclinic, hexagonal, and cubic structures. The cubic polymorph is particularly interesting due to its helical structure, which exhibits right-hand and left-hand chiralities .
Preparation Methods
The synthesis of germanium iron can be achieved through several methods:
Vacuum Arc Remelting: This method involves melting a mixture of elemental iron and germanium under vacuum conditions to produce polycrystalline FeGe.
Spark Plasma Sintering: This technique uses a pulsed electric current to heat and pressurize the mixture of iron and germanium powders, resulting in the formation of FeGe.
High-Pressure High-Temperature Treatment: A mixture of elemental iron and germanium is subjected to high pressure and temperature to produce FeGe.
Chemical Vapor Deposition (CVD): Single-source precursors such as [Ge[Fe2(CO)8]2] and [Cl2GeFe(CO)4] are used to deposit FeGe films under standard CVD conditions.
Chemical Reactions Analysis
Germanium iron undergoes various chemical reactions, including:
Oxidation: FeGe can be oxidized to form germanium dioxide (GeO2) and iron oxides under high-temperature conditions.
Reduction: FeGe can be reduced using hydrogen gas to form elemental germanium and iron.
Substitution: FeGe can react with halogens to form germanium halides and iron halides.
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions are germanium dioxide, iron oxides, germanium halides, and iron halides .
Scientific Research Applications
Germanium iron has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which germanium iron exerts its effects is primarily related to its magnetic properties. The helical, conical, and skyrmion structures of FeGe can be controlled by temperature, magnetic field, and electric current. These structures influence the electron spins in the material, leading to unique magnetic behaviors that are useful in various applications . Additionally, germanium compounds exhibit the capacity to inhibit abnormal glycolysis, restoring normal biochemical parameters and mitochondrial function in cancer cells .
Comparison with Similar Compounds
Germanium iron can be compared with other similar compounds such as manganese germanide (MnGe) and manganese silicide (MnSi). While MnGe and MnSi also exhibit helical and skyrmion structures, FeGe is unique in that it does not require cryogenic cooling to observe these magnetic ordering patterns . the polymorphism of FeGe can hinder the growth of large homogeneous crystals, which is a disadvantage compared to MnSi .
Similar compounds include:
- Manganese Germanide (MnGe)
- Manganese Silicide (MnSi)
- Iron Silicide (FeSi)
These compounds share some magnetic properties with FeGe but differ in their structural and thermal stability .
Properties
Molecular Formula |
FeGe |
|---|---|
Molecular Weight |
128.47 g/mol |
IUPAC Name |
germanium;iron |
InChI |
InChI=1S/Fe.Ge |
InChI Key |
GDXUDZHLHOBFJH-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)

![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

